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21-Dehydro DexaMethasone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro DexaMethasone typically involves the use of diosgenin as a starting material . The process includes several steps such as hydroxylation, dehydrogenation, and fluorination. One common method involves the epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often involves microbial transformation and enzymatic processes . These methods are preferred due to their efficiency and cost-effectiveness. The combination of chemistry and biotechnology has been developed over the years to optimize the production of these complex molecules .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro DexaMethasone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to produce derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include HF/DMF for epoxide opening, and various acids and bases for hydrolysis and other transformations . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dexamethasone, which are used in different therapeutic applications .
Scientific Research Applications
Biochemical Pathways
Upon binding to the GR, 21-Dehydro Dexamethasone influences multiple biochemical pathways:
- Inhibition of Pro-inflammatory Genes : It downregulates genes encoding cytokines and chemokines, pivotal in inflammatory responses.
- Upregulation of Anti-inflammatory Proteins : The compound enhances the transcription of proteins that mitigate inflammation .
Scientific Research Applications
This compound is utilized in various scientific research contexts:
Field | Application |
---|---|
Chemistry | Studying stability and degradation pathways of corticosteroids. |
Biology | Investigating metabolic pathways and biological effects of corticosteroids. |
Medicine | Understanding pharmacokinetics and pharmacodynamics of dexamethasone and its impurities. |
Industry | Quality control in corticosteroid drug production. |
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of dexamethasone:
- Absorption : Well-absorbed when administered orally.
- Distribution : Exhibits wide distribution throughout body tissues.
- Metabolism : Primarily metabolized in the liver; renal excretion is less than 10% of total clearance .
Prenatal Treatment for Congenital Adrenal Hyperplasia (CAH)
One significant application of this compound involves its use in prenatal treatment for congenital adrenal hyperplasia due to 21-hydroxylase deficiency. A study involving 366 treated pregnancies demonstrated that early administration effectively reduced genital masculinization in female fetuses. Treatment began as early as the 8th week of gestation, showing notable differences in Prader scores between treated and untreated groups .
Dosage Effects in Animal Models
Research indicates that dosage significantly affects the outcomes associated with this compound:
- Low Doses : Enhance bone formation and promote T cell survival.
- High Doses : Associated with adverse effects such as reduced fetal weight and potential developmental issues.
The compound has been shown to affect various cell types:
Mechanism of Action
The mechanism of action of 21-Dehydro DexaMethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also suppresses the production of inflammatory mediators and reverses increased capillary permeability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 21-Dehydro DexaMethasone include prednisone, prednisolone, hydrocortisone, betamethasone, and methylprednisolone . These compounds share similar structures and pharmacological properties but differ in their potency and specific applications.
Uniqueness: This compound is unique due to its specific fluorination and hydroxylation patterns, which enhance its anti-inflammatory and immunosuppressive effects . This makes it particularly effective in treating conditions that require potent glucocorticoid activity.
Biological Activity
21-Dehydro Dexamethasone, also known as Dexamethasone Impurity I, is a derivative of the potent glucocorticoid dexamethasone. This compound has garnered attention due to its biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article explores the mechanisms, pharmacokinetics, and biological effects of this compound, supported by case studies and relevant research findings.
Target Interaction
this compound primarily exerts its effects through binding to the glucocorticoid receptor (GR). This interaction induces a conformational change in the receptor, allowing it to translocate into the nucleus where it binds to glucocorticoid response elements in DNA. This process modulates gene expression, leading to both anti-inflammatory and immunosuppressive outcomes.
Biochemical Pathways
Upon binding to the GR, this compound influences multiple biochemical pathways:
- Inhibition of Pro-inflammatory Genes : It downregulates genes encoding cytokines and chemokines, which are pivotal in inflammatory responses.
- Upregulation of Anti-inflammatory Proteins : The compound enhances the transcription of proteins that mitigate inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of dexamethasone:
- Absorption : The compound is well-absorbed when administered orally.
- Distribution : It exhibits a wide distribution throughout body tissues.
- Metabolism : Primarily metabolized in the liver, with renal excretion being less than 10% of total clearance .
Cellular Effects
This compound has been shown to affect various cell types:
- T Cell Regulation : It regulates T cell survival and differentiation, which is crucial for immune response modulation.
- Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide synthase induction, reducing inflammatory responses .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Enhance bone formation and promote T cell survival.
- High Doses : Associated with adverse effects such as reduced fetal weight and potential developmental issues .
Prenatal Treatment for Congenital Adrenal Hyperplasia (CAH)
A significant application of dexamethasone (and its derivatives) is in the prenatal treatment of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. A study involving 366 treated pregnancies demonstrated that early administration of dexamethasone effectively reduced genital masculinization in female fetuses. The treatment began as early as the 8th week of gestation, with a notable difference in Prader scores between treated and untreated groups .
Long-Term Outcomes
A follow-up study assessed long-term outcomes in children prenatally treated with dexamethasone. Preliminary findings indicated that while birth weights were lower in treated infants compared to untreated ones, postnatal growth was normal across both groups. These results underscore the potential benefits and risks associated with prenatal glucocorticoid therapy .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H29FO6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2 |
InChI Key |
ZMURNDHCFSXEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O |
Origin of Product |
United States |
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